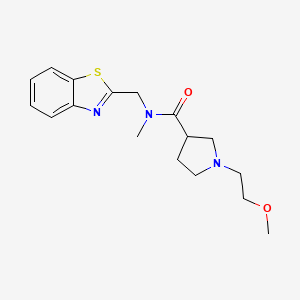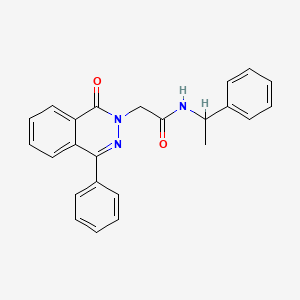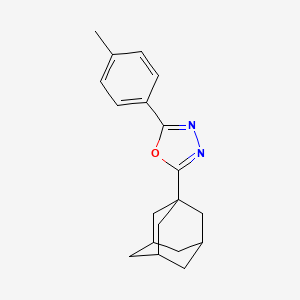![molecular formula C16H14N2O5 B4048406 2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4048406.png)
2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09027155 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Applications
One of the key applications of benzo[de]isoquinoline-1,3-diones is in antiviral research. A study by Garcia-Gancedo et al. (1979) demonstrated that derivatives of this compound effectively inhibited viral replication in certain viruses like herpes simplex and vaccinia viruses in chick embryo cell cultures.
Polymer Synthesis and Applications
In the field of polymer chemistry, derivatives of benzo[de]isoquinoline-1,3-diones have been incorporated into photoinitiating systems. Xiao et al. (2015) Xiao et al. (2015) showed that these derivatives could be used in the polymerization of epoxides and acrylates under various lighting conditions, indicating their potential in light-responsive polymer systems.
Antitumor Activity
The antitumor potential of benzo[de]isoquinoline-1,3-diones has been a significant area of research. Wu et al. (2010) Wu et al. (2010) synthesized a novel family of these derivatives, which showed promising antitumor activity against various cancer cell lines. Mukherjee et al. (2010) Mukherjee et al. (2010) also reported on the antitumor efficacy of 6-nitro-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3-dione, which induced cell cycle arrest and apoptosis in tumor cells.
Sensor Applications
Staneva et al. (2020) Staneva et al. (2020) investigated the photophysical characteristics of a derivative of benzo[de]isoquinoline-1,3-dione, revealing its potential in developing sensors for metal ions and pH monitoring.
Synthetic Applications
Bałczewski et al. (1990) Bałczewski et al. (1990) utilized derivatives of isoquinoline, a related compound, in the synthesisof aaptamine, highlighting the role of these derivatives in complex organic syntheses.
Optical and Electronic Applications
In the realm of optoelectronics, the derivatives of benzo[de]isoquinoline-1,3-diones have been explored for their potential as fluorescent emitters. Yun et al. (2017) Yun et al. (2017) developed thermally activated delayed fluorescent emitters using a benzoisoquinoline-1,3-dione acceptor, indicating their utility in display and lighting technologies.
Chemosensor Development
The development of chemosensors is another important application. Tolpygin et al. (2012) Tolpygin et al. (2012) synthesized new derivatives that exhibited high selectivity in anion detection, which can be crucial in environmental monitoring and diagnostics.
Drug Development and Evaluation
The derivatives of benzo[de]isoquinoline-1,3-diones are also significant in drug development. Mukherjee et al. (2013) Mukherjee et al. (2013) evaluated the in vivo antitumor efficacy and toxicity of a novel derivative, which had shown promise in combating human tumor cell lines.
Molecular Docking and Biological Evaluation
The synthesis and evaluation of biological activities of these compounds also involve molecular docking studies. Sirgamalla and Boda (2019) Sirgamalla and Boda (2019) synthesized novel derivatives and evaluated their antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications.
特性
IUPAC Name |
2-(3-methoxypropyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-9-3-8-17-15(19)11-5-2-4-10-13(18(21)22)7-6-12(14(10)11)16(17)20/h2,4-7H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFXXKSPNOGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Benzhydrylidene-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4048352.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4048360.png)
![N-[(4-methylcyclohexyl)carbonyl]methionine](/img/structure/B4048362.png)

![4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B4048381.png)
![5-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4048403.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4048412.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide](/img/structure/B4048424.png)
![2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4048427.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)

